

RB-6145: A Preclinical Assessment of a Hypoxia-Activated Prodrug in Oncology

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Compound of Interest

Compound Name: **RB-6145**

Cat. No.: **B10837369**

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the preclinical efficacy of **RB-6145**, a hypoxia-activated nitroheterocyclic cytotoxin. Due to its discontinuation in early-stage development because of significant toxicity, the available data is limited. This document summarizes the existing experimental findings, places them in the context of its proposed mechanism of action, and, where data allows, draws comparisons with its parent compound, RSU-1069.

Overview of RB-6145

RB-6145 was developed as a prodrug of the radiosensitizer and cytotoxin RSU-1069. The rationale behind its design was to create a compound with a more favorable toxicity profile than RSU-1069 while retaining its efficacy against hypoxic tumor cells.^[1] Hypoxic regions within solid tumors are a significant contributor to resistance to conventional cancer therapies, making them a key target for novel drug development. **RB-6145**, like other nitroimidazole-based compounds, is designed to be selectively activated under low-oxygen conditions, leading to localized cytotoxic effects.

Quantitative Data Summary

The preclinical evaluation of **RB-6145** was primarily focused on its activity as a radiosensitizer and a hypoxic cytotoxin. The following tables summarize the key quantitative findings from studies in murine tumor models.

Table 1: In Vivo Efficacy of **RB-6145** in the SCCVII Murine Squamous Cell Carcinoma Model

Treatment Group	Tumor Growth Delay (days)	Notes
Control	0	No treatment.
Heat (42.5°C, 60 min)	Significant delay (specific value not provided)	Hyperthermia alone showed an effect on tumor growth.
RB-6145 (240 mg/kg i.p.)	No significant effect	RB-6145 as a monotherapy did not delay tumor growth. [2]
RB-6145 + Heat	Enhanced tumor response to heat	RB-6145 significantly potentiated the effect of hyperthermia. [2]

Table 2: Comparison of Systemic Toxicity of **RB-6145** and RSU-1069 in Mice

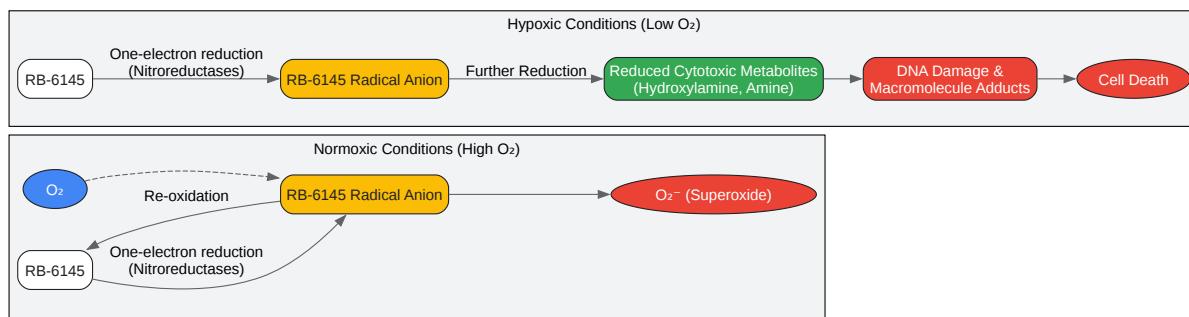
Compound	Administration Route	Maximum Tolerated Dose (MTD)
RSU-1069	Intraperitoneal (i.p.)	80 mg/kg (0.38 mmol/kg)
RSU-1069	Oral (p.o.)	320 mg/kg (1.5 mmol/kg)
RB-6145	Intraperitoneal (i.p.)	350 mg/kg (0.94 mmol/kg)
RB-6145	Oral (p.o.)	1 g/kg (2.67 mmol/kg)

Data from a study on C3H/He mice, highlighting that oral administration of **RB-6145** was associated with lower systemic toxicity compared to intraperitoneal injection.[\[1\]](#)

Mechanism of Action: Hypoxia-Selective Activation

RB-6145 is a 2-nitroimidazole derivative that functions as a bioreductive drug. In the low-oxygen environment characteristic of solid tumors, the nitro group of **RB-6145** undergoes a one-electron reduction, a reaction catalyzed by intracellular reductases. In well-oxygenated tissues, this reduced radical is rapidly re-oxidized back to the parent compound with the

formation of a superoxide anion. However, under hypoxic conditions, the radical anion can undergo further reduction, leading to the formation of highly reactive cytotoxic species, including a hydroxylamine and an amine. These reduced metabolites are capable of cross-linking DNA and other macromolecules, ultimately leading to cell death. The aziridine ring within the structure of **RB-6145** is a key contributor to its alkylating and cytotoxic properties.



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Mechanism of **RB-6145** activation under normoxic vs. hypoxic conditions.

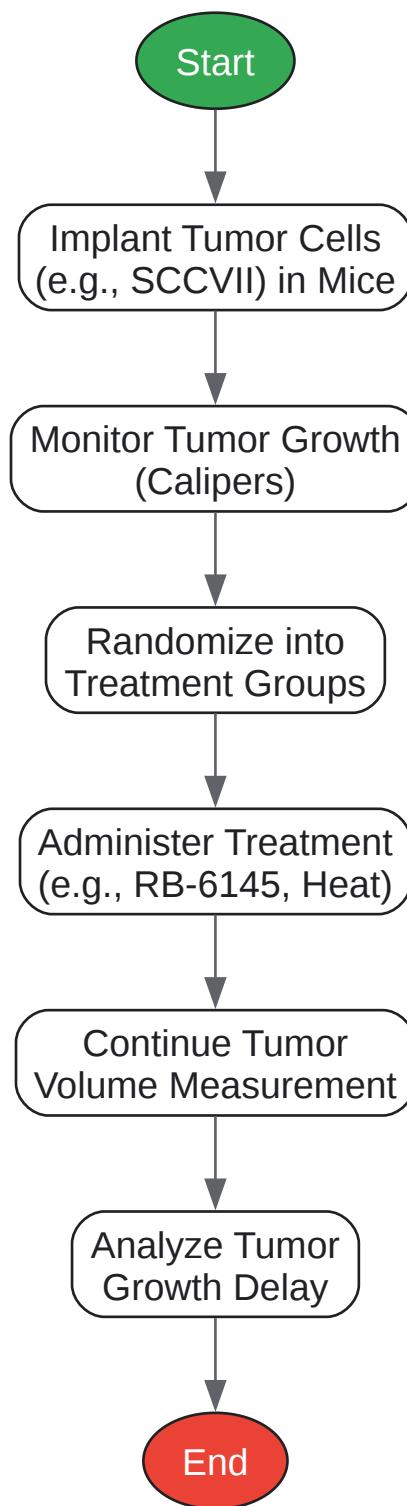
Experimental Protocols

Detailed experimental protocols for the preclinical studies on **RB-6145** are not extensively published. However, based on the available literature for **RB-6145** and its parent compound RSU-1069, the following methodologies are representative of the approaches used.

In Vivo Tumor Growth Delay Assay

This assay is used to evaluate the efficacy of a cancer therapeutic in a living animal model.

- Tumor Implantation: A known number of cancer cells (e.g., SCCVII squamous cell carcinoma) are injected subcutaneously into the flank of immunocompromised mice.
- Tumor Growth Monitoring: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly (e.g., three times per week) using calipers.
- Treatment Administration: Once tumors reach a predetermined size, animals are randomized into treatment groups (e.g., control, **RB-6145** alone, heat alone, **RB-6145 + heat**). The drug is administered via a specified route (e.g., intraperitoneal injection).
- Data Analysis: The time for the tumors in each group to reach a certain multiple of their initial volume (e.g., 4x) is determined. The tumor growth delay is the difference in this time between the treated and control groups.



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References

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